Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide
CAS No.: 2415072-80-7
Cat. No.: VC6127561
Molecular Formula: C9H16BF3KNO2
Molecular Weight: 277.14
* For research use only. Not for human or veterinary use.
![Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide - 2415072-80-7](/images/structure/VC6127561.png)
Specification
CAS No. | 2415072-80-7 |
---|---|
Molecular Formula | C9H16BF3KNO2 |
Molecular Weight | 277.14 |
IUPAC Name | potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]boranuide |
Standard InChI | InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-7-4-6(5-7)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,14,15);/q-1;+1 |
Standard InChI Key | HWBDMEGZXFSNSK-UHFFFAOYSA-N |
SMILES | [B-](C1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s molecular architecture integrates three critical components:
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A cyclobutyl ring that introduces strain and influences reactivity.
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A tert-butoxycarbonylamino (Boc) group that serves as a protective moiety for amines, enhancing stability during synthetic procedures .
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A trifluoroborate anion (BF₃⁻) coordinated to potassium, which improves solubility and handling compared to boronic acids .
The IUPAC name, potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]boranuide, reflects this arrangement. Its SMILES notation, [B-](C1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
, and InChIKey HWBDMEGZXFSNSK-UHFFFAOYSA-N
provide unambiguous identifiers for computational modeling.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS No. | 2415072-80-7 | |
Molecular Formula | C₉H₁₆BF₃KNO₂ | |
Molecular Weight | 277.14 g/mol | |
InChI | InChI=1S/C9H16BF3NO2.K/... | |
SMILES | [B-](C1CC(C1)NC(=O)... |
Synthesis and Preparation
Synthetic Routes
The synthesis of Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide follows a multi-step protocol analogous to related trifluoroborates :
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Cyclobutyl Precursor Functionalization: A cyclobutylamine derivative undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium tert-butoxide (KOtBu) .
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Boronation: The Boc-protected amine reacts with a boron source, typically trifluoroboric acid (HBF₄), to form the trifluoroborate anion.
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Potassium Exchange: The boron intermediate is treated with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to yield the final potassium salt.
A patent (CN113004227A) detailing the synthesis of a structurally related epoxy compound highlights the use of potassium tert-butoxide as a base in analogous reactions, underscoring its role in deprotonation and catalytic cycles .
Optimization and Catalysis
Critical parameters for optimizing yield and purity include:
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Solvent Choice: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both organic and inorganic intermediates .
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Temperature Control: Reactions are typically conducted at 0–25°C to minimize decomposition of the Boc group .
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates Boc protection, while palladium catalysts may facilitate subsequent cross-coupling steps .
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound’s trifluoroborate moiety enables participation in Suzuki-Miyaura couplings, a cornerstone of carbon-carbon bond formation. Unlike boronic acids, trifluoroborates resist proto-deboronation, allowing reactions under aqueous conditions . For example:
This reactivity is exploited in synthesizing biaryl compounds for pharmaceuticals and agrochemicals.
Role in Medicinal Chemistry
The Boc group’s transient protection of amines is pivotal in peptide synthesis and prodrug design. By masking reactive NH groups, the compound facilitates selective functionalization of complex molecules . Recent patents highlight its utility in generating epoxy intermediates for antiviral agents .
Comparative Analysis with Related Trifluoroborates
Table 2: Structural and Functional Comparisons
Compound | Molecular Formula | Key Feature | Application |
---|---|---|---|
Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide | C₉H₁₆BF₃KNO₂ | Cyclobutyl strain | Cross-coupling |
Potassium [3-(tert-butoxy)-3-oxopropyl]trifluoroborate | C₇H₁₁BF₃KO₃ | Ester functionality | Polymer chemistry |
Potassium phenyltrifluoroborate | C₆H₅BF₃K | Aromatic core | Drug intermediates |
The cyclobutyl derivative’s strained ring enhances reactivity in ring-opening polymerizations, distinguishing it from linear analogs.
Recent Advances and Future Directions
Innovations in flow chemistry and photoredox catalysis promise to expand the compound’s utility. A 2025 patent (CN113004227A) demonstrates its potential in enantioselective synthesis, leveraging chiral auxiliaries to access stereochemically complex APIs . Future research may explore its electrochemical applications, such as boron-doped graphene synthesis for battery anodes.
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